molecular formula C17H15ClFN3O2 B2687584 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894015-43-1

1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2687584
CAS No.: 894015-43-1
M. Wt: 347.77
InChI Key: FZPKDLVEPYRJEB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, also known as CPPU, is a chemical compound that belongs to the class of urea derivatives. CPPU is widely used in scientific research due to its unique properties, including its ability to stimulate plant growth and development.

Scientific Research Applications

Electronic and Optical Properties

A novel chalcone derivative, closely related in structure to the specified compound, was assessed for its significant electro-optic properties through computational approaches. It showed promise in nonlinear optics, confirmed by second and third harmonic generation studies, indicating potential applications in optoelectronic device fabrications (Shkir, et al., 2018).

Molecular Structure and Vibrational Spectra

Another study focused on the molecular structure, vibrational spectra, and electronic properties of a similar chalcone derivative. Through density functional theory (DFT) and Hartree-Fock (HF) methods, this research provided insights into the compound's stability, electronic transitions, and potential for nonlinear optical applications, showcasing its high second harmonic generation efficiency compared to standard materials like urea (Rahmani, et al., 2018).

Nonlinear Optical Properties

Research on the synthesis, crystal growth, and characterization of another related organic nonlinear optical material highlighted its high second harmonic generation efficiency. This material, synthesized through a Claisen–Schmidt condensation reaction, shows potential for NLO device applications, demonstrating the importance of molecular structure in determining optical properties (Menezes, et al., 2014).

Electro-Fenton Degradation

A study on the Electro-Fenton degradation of antimicrobials introduced a compound with similar structure functions as a significant player in the degradation process, indicating potential environmental applications in the removal of persistent organic pollutants (Sirés, et al., 2007).

Allosteric Modulation of CB1 Receptor

The allosteric antagonist PSNCBAM-1, a compound with structural similarities, has been studied for its effects on CB1 receptor modulation in the cerebellum. This research sheds light on the potential therapeutic applications of such compounds in treating central nervous system diseases (Wang, et al., 2011).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c18-11-2-1-3-13(8-11)20-17(24)21-14-9-16(23)22(10-14)15-6-4-12(19)5-7-15/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPKDLVEPYRJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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